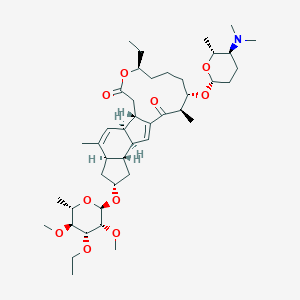
4-Dimethylamino-1-neopentylpyridinium Chloride
説明
Synthesis Analysis
The synthesis of 4-Dimethylamino-1-neopentylpyridinium Chloride derivatives involves the interaction of various chemicals to form new compounds. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, illustrating a specific synthesis route involving this class of compounds (Liu et al., 2014).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as Tris[4-(dimethylamino)pyridinium][(bis-μ-dichlorido)-decaaquadichloridodineodymium(III)] pentachloride dihydrate, provide insights into their complex arrangements. These structures often involve hydrogen bonds and other intermolecular interactions, contributing to their stability and reactivity (Benslimane et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-Dimethylamino-1-neopentylpyridinium Chloride derivatives are diverse. For example, 4-(Dimethylamino)pyridine has been shown to be an effective catalyst for iodolactonisation reactions, indicating its reactivity in forming lactones from unsaturated carboxylic acids (Meng et al., 2015).
Physical Properties Analysis
The physical properties of compounds like 4-Dimethylamino-1-neopentylpyridinium Chloride are influenced by their molecular structure. For instance, the crystal structure analysis reveals detailed information about the arrangement of molecules in solid state, which is crucial for understanding their physical properties (Harzallah et al., 2021).
Chemical Properties Analysis
Chemical properties analysis often involves studying the interactions between different molecules and ions. For example, the interaction between 4-(dimethylamino)pyridinium cations and various anions in crystal structures can provide insights into the compound's reactivity and potential applications in catalysis and synthesis (Najafi et al., 2012).
科学的研究の応用
Intramolecular Charge-Transfer Energies Study : This compound is used for studying the intramolecular charge-transfer energies of dyes with dimethylamino electron donor groups and N-R-pyridinium electron acceptors (Coe et al., 2003).
Photoinduced Intramolecular Electron Transfer : It plays a role in studying photoinduced intramolecular electron transfer in 4-dimethylaminopyridines (Szydłowska et al., 2003).
Catalyst in Esterification of Carboxylic Acids : The compound is used as a catalyst in the direct esterification of carboxylic acids, resulting in high yields of esters under mild conditions (Kim Sunggak et al., 1984).
Catalyst for Iodolactonisation Reactions : It is an excellent catalyst for iodolactonisation reactions of α-unsaturated carboxylic acids, affording β-lactones, or both under neutral conditions at room temperature (Meng et al., 2015).
Chiral Lewis Base Catalysis : The compound is effective in diverse processes like the Staudinger synthesis of beta-lactams, silyl ketene acetal acylation, and amine kinetic resolution (Fu, 2004).
Adhesion Layer for Adsorption on Gold Surfaces : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces (Gandubert & Lennox, 2006).
Benzoylation of Secondary and Tertiary Alcohols : N-benzoyl-4-(dimethylamino)pyridinium chloride is employed directly for the benzoylation of secondary and tertiary alcohols (Wolfe, 1997).
T-Butyloxycarbonylation of Amines : 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride is used for the t-butoxycarbonylation of amines (Guibe-jampel & Wakselman, 1971).
Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine is a highly selective and qualitative reagent for selenium (Demeyere & Hoste, 1962).
Structural Characterization in Chemistry : This compound has been structurally characterized, showcasing its features in chemical structures (Pickett et al., 2008).
Safety And Hazards
特性
IUPAC Name |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQGJASYOVVCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570205 | |
| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-1-neopentylpyridinium Chloride | |
CAS RN |
109911-77-5 | |
| Record name | 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)








